

6-Bromoquinolin-8-ol molecular weight and formula

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Compound of Interest

Compound Name: 6-Bromoquinolin-8-ol

Cat. No.: B171895

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An In-Depth Technical Guide to 6-Bromoquinolin-8-ol

This guide provides a comprehensive technical overview of **6-bromoquinolin-8-ol**, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications, grounded in authoritative scientific principles.

Introduction and Core Properties

6-Bromoquinolin-8-ol is a heterocyclic compound belonging to the 8-hydroxyquinoline (8-HQ) family. The 8-HQ scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and presence in numerous biologically active molecules.^{[1][2]} The introduction of a bromine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, significantly enhancing its utility as a versatile building block in the development of novel therapeutics and functional materials.^[2]

Key Chemical and Physical Data

The fundamental properties of **6-Bromoquinolin-8-ol** are summarized below, providing essential data for experimental design and characterization.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO	[3]
Molecular Weight	224.05 g/mol	[3]
CAS Number	139399-64-7	[3]
IUPAC Name	6-bromoquinolin-8-ol	
Synonyms	6-Bromo-8-quinolinol, 8-Quinolinol, 6-bromo-	[3]
Melting Point	138-139 °C	[3]
Boiling Point	363.2 ± 22.0 °C (Predicted)	[3]
Density	1.705 ± 0.06 g/cm ³ (Predicted)	[3]

Molecular Structure

The structure of **6-Bromoquinolin-8-ol** features a quinoline ring system with a hydroxyl group at position 8 and a bromine atom at position 6. This specific arrangement is critical to its chemical reactivity and biological function.

Caption: Chemical structure of **6-Bromoquinolin-8-ol**.

Synthesis and Mechanism

The synthesis of **6-Bromoquinolin-8-ol** can be effectively achieved via the demethylation of its precursor, 6-Bromo-8-methoxyquinoline. This reaction is a classic example of an ether cleavage, a fundamental transformation in organic synthesis.

Synthetic Workflow: Ether Demethylation

The choice of a strong acid like hydrobromic acid (HBr) is crucial for this transformation. HBr serves a dual purpose: the proton (H⁺) protonates the ether oxygen, making it a better leaving group, and the bromide ion (Br⁻) acts as the nucleophile to cleave the methyl-oxygen bond. The high temperature (reflux) provides the necessary activation energy for the reaction to proceed efficiently.

Caption: Workflow for the synthesis of **6-Bromoquinolin-8-ol**.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of **6-Bromoquinolin-8-ol**.^[3] It is designed to be self-validating, with clear steps for reaction, work-up, and purification.

Materials:

- 6-Bromo-8-methoxyquinoline
- 48% Hydrobromic acid (HBr) solution
- 2M Sodium hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Charge a round-bottom flask with 6-Bromo-8-methoxyquinoline (1.0 eq) and 48% HBr solution (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.
- **Heating:** Stir the mixture and heat to 145 °C. Maintain this temperature under reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Cooling and Quenching:** After 24 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2M NaOH solution until the pH of the mixture

is neutral (pH \approx 7).

- Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
- Drying: Combine the organic layers and dry over anhydrous Na_2SO_4 .
- Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Applications in Research and Drug Development

The unique structural features of **6-Bromoquinolin-8-ol** make it a valuable compound in several scientific domains.

Medicinal Chemistry and Drug Discovery

The 8-hydroxyquinoline core is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties.^{[1][4]} These activities are often attributed to the scaffold's ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogens or cancer cells.^[2] The bromine atom at the C-6 position allows for the strategic development of new derivatives through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of structure-activity relationships (SAR) by introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.^{[2][5]}

Material Science and Analytical Chemistry

Beyond medicine, 8-hydroxyquinoline derivatives are utilized as fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs).^[4] The bromo-substituent can be used to tune the electronic properties of the molecule or to anchor it to polymer backbones, facilitating the creation of advanced functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for **6-Bromoquinolin-8-ol** is not widely available, data from structurally related compounds like 8-Hydroxyquinoline and 6-Bromoquinoline should be

used to guide handling procedures.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
- First Aid Measures:
 - Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6]
 - Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7]
 - Ingestion: If swallowed, seek immediate medical advice.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

References

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